molecular formula C23H30N2O B12804180 trans-3-Methylfentanyl CAS No. 65814-07-5

trans-3-Methylfentanyl

Cat. No.: B12804180
CAS No.: 65814-07-5
M. Wt: 350.5 g/mol
InChI Key: MLQRZXNZHAOCHQ-UGKGYDQZSA-N
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Description

trans-3-Methylfentanyl: is a potent synthetic opioid analgesic, structurally related to fentanyl. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function. The compound is known for its high analgesic potency, which is slightly more active than fentanyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization. The N-carbalkoxy groups are removed by refluxing in hydrobromic acid, yielding the corresponding cis-(±) and trans-(±) diastereoisomers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its high potency and potential for misuse. the general approach involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure the desired isomer is produced.

Chemical Reactions Analysis

Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

trans-3-Methylfentanyl exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding inhibits adenylate cyclase activity, reducing intracellular cyclic AMP levels. This leads to the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .

Comparison with Similar Compounds

  • Fentanyl
  • α-Methylfentanyl
  • cis-3-Methylfentanyl
  • Sufentanil
  • Alfentanil
  • Remifentanil

Uniqueness: trans-3-Methylfentanyl is unique due to its high potency and specific binding affinity to opioid receptors. Compared to fentanyl, it is slightly more active, and its cis isomer is even more potent . This makes it a valuable compound for research but also poses significant risks for misuse and overdose.

Properties

CAS No.

65814-07-5

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1

InChI Key

MLQRZXNZHAOCHQ-UGKGYDQZSA-N

Isomeric SMILES

CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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